2-Ethyl-2-methylheptanoate;nickel(2+)

Catalog No.
S13296195
CAS No.
51818-56-5
M.F
C20H38NiO4
M. Wt
401.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-2-methylheptanoate;nickel(2+)

CAS Number

51818-56-5

Product Name

2-Ethyl-2-methylheptanoate;nickel(2+)

IUPAC Name

2-ethyl-2-methylheptanoate;nickel(2+)

Molecular Formula

C20H38NiO4

Molecular Weight

401.2 g/mol

InChI

InChI=1S/2C10H20O2.Ni/c2*1-4-6-7-8-10(3,5-2)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2

InChI Key

GVAGPTZSOXOSAK-UHFFFAOYSA-L

Canonical SMILES

CCCCCC(C)(CC)C(=O)[O-].CCCCCC(C)(CC)C(=O)[O-].[Ni+2]

2-Ethyl-2-methylheptanoate;nickel(2+) is a coordination compound formed from the ester 2-ethyl-2-methylheptanoate and nickel ions. The compound features a nickel ion coordinated with the ester, which is derived from 2-ethyl-2-methylheptanoic acid. This compound can be represented by the formula C11H22O2Ni\text{C}_{11}\text{H}_{22}\text{O}_2\text{Ni} and is characterized by its unique structure that combines the properties of both the organic ester and the metal ion.

The chemical behavior of 2-ethyl-2-methylheptanoate;nickel(2+) is influenced by both its organic and inorganic components. The nickel ion can participate in various reactions typical of transition metals, including:

  • Coordination Reactions: Nickel can coordinate with other ligands, altering its reactivity and stability.
  • Redox Reactions: The nickel ion can undergo oxidation and reduction, which may affect the compound's biological activity.
  • Ester Hydrolysis: In aqueous environments, the ester bond may hydrolyze, releasing 2-ethyl-2-methylheptanoic acid and nickel ions.

Nickel compounds are known to exhibit various biological activities, including potential toxicity and interactions with biological systems. The biological effects of 2-ethyl-2-methylheptanoate;nickel(2+) may include:

  • Toxicity: Nickel compounds can be toxic at certain concentrations, leading to adverse effects on cellular functions.
  • Enzyme Interaction: Nickel ions can act as cofactors for certain enzymes, influencing metabolic pathways.
  • Potential Carcinogenicity: Some nickel compounds have been linked to carcinogenic effects in specific contexts.

The synthesis of 2-ethyl-2-methylheptanoate;nickel(2+) typically involves the reaction of nickel salts with 2-ethyl-2-methylheptanoic acid or its ammonium salt. Common methods include:

  • Direct Reaction Method:
    • Nickel chloride is added to a solution of ammonium 2-ethylhexanoate under stirring to form nickel 2-ethylhexanoate.
    • The reaction is facilitated in an organic solvent like methanol, where the nickel salt reacts with the ammonium salt of the fatty acid.
  • Electrochemical Synthesis:
    • An electrochemical method can be employed where nickel ions are generated from nickel metal in the presence of 2-ethylhexanoic acid, leading to the formation of the desired complex.

The compound has several applications in various fields:

  • Catalysis: Nickel complexes are often used as catalysts in organic synthesis due to their ability to facilitate reactions such as hydrogenation.
  • Biological Research: Investigating the role of nickel in biological systems often involves studying its coordination compounds.
  • Industrial Uses: Nickel esters may find utility in lubricants or as additives in plastics and coatings.

Interaction studies involving 2-ethyl-2-methylheptanoate;nickel(2+) focus on its behavior in biological systems and its interactions with other biomolecules. Key areas of research include:

  • Bioavailability: Studies on how well this compound is absorbed and utilized by living organisms.
  • Toxicological Assessments: Evaluating the potential harmful effects when exposed to cells or organisms.
  • Metal Ion Interactions: Understanding how this compound interacts with other metal ions in biological systems.

Several compounds share structural or functional similarities with 2-ethyl-2-methylheptanoate;nickel(2+). Here are some notable examples:

Compound NameStructure DescriptionUnique Features
2-Ethylhexanoate;nickel(II)Nickel complex with a shorter carbon chainMore hydrophobic due to fewer carbon atoms
3-Methylpentanoate;nickel(II)Coordination complex with branched structureDifferent steric hindrance affecting reactivity
Octanoate;nickel(II)Longer carbon chain coordination complexEnhanced solubility in organic solvents
4-Methylheptanoate;nickel(II)Similar structure but different branchingMay exhibit different biological activity

These comparisons highlight how variations in chain length and branching influence the properties and applications of similar compounds. Each compound's unique characteristics stem from its specific molecular structure, which affects its reactivity, solubility, and biological interactions.

Hydrogen Bond Acceptor Count

4

Exact Mass

400.212351 g/mol

Monoisotopic Mass

400.212351 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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